molecular formula C7H7F7O2 B12082873 2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane CAS No. 648-43-1

2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane

Cat. No.: B12082873
CAS No.: 648-43-1
M. Wt: 256.12 g/mol
InChI Key: SRPBEKWTJQBCPF-UHFFFAOYSA-N
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Description

2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and a heptafluorobutoxy group. This compound is of interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. The presence of the oxirane ring makes it reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the heptafluorobutanol attacks the epoxide ring of the epichlorohydrin, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted products with nucleophiles.

Scientific Research Applications

2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of fluorinated polymers and materials.

    Biology: Studied for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Investigated for its potential as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is harnessed in various applications, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: Similar in that it contains an ester group and is used in organic synthesis.

    2-Pyrrolidin-2-ylpyridine: Contains a nitrogen heterocycle and is used in medicinal chemistry.

Uniqueness

2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane is unique due to the presence of the heptafluorobutoxy group, which imparts high electronegativity and chemical stability. This makes it particularly useful in applications requiring materials with high thermal and chemical resistance.

Properties

648-43-1

Molecular Formula

C7H7F7O2

Molecular Weight

256.12 g/mol

IUPAC Name

2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl)oxirane

InChI

InChI=1S/C7H7F7O2/c8-5(9,3-15-1-4-2-16-4)6(10,11)7(12,13)14/h4H,1-3H2

InChI Key

SRPBEKWTJQBCPF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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